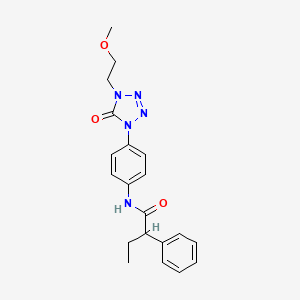

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide

Beschreibung

The compound N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide features a tetrazole ring (5-oxo-4,5-dihydro-1H-tetrazol-1-yl) substituted with a 2-methoxyethyl group at the N1 position. The tetrazole moiety is linked to a phenyl ring via a butanamide chain, terminating in a 2-phenyl substituent. Tetrazoles are known for their bioisosteric properties, often mimicking carboxylic acids in medicinal chemistry due to similar pKa values and hydrogen-bonding capabilities . The methoxyethyl group enhances solubility, while the phenylbutanamide chain may contribute to lipophilicity and target binding.

Eigenschaften

IUPAC Name |

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-3-18(15-7-5-4-6-8-15)19(26)21-16-9-11-17(12-10-16)25-20(27)24(22-23-25)13-14-28-2/h4-12,18H,3,13-14H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXCNIKPKKNJKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide is a synthetic compound with a complex structure that belongs to the class of tetrazole derivatives. The biological activity of this compound has been the subject of research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide typically involves multi-step chemical processes. The core structure is developed through reactions such as condensation and nucleophilic substitution. Specific reaction conditions including temperature, pressure, and choice of solvents are crucial for optimizing yield and purity.

Chemical Structure

The chemical structure can be represented as follows:

This structure features a tetrazole ring, which is known for its biological activity, particularly in drug design.

Research indicates that compounds containing tetrazole rings exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that tetrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

- Antimicrobial Studies : In vitro evaluations revealed that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics. For instance, compounds derived from similar structures showed minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against E. coli and S. aureus .

- Anticancer Activity : A study focusing on the cytotoxicity of tetrazole derivatives found that specific analogs exhibited IC50 values below 20 µM against breast cancer cell lines (MCF-7), indicating strong potential for further development .

- Inflammatory Response Modulation : Research highlighted the ability of related compounds to inhibit cyclooxygenase enzymes (COX), which play a significant role in inflammation .

Comparative Biological Activity Table

| Compound Name | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-phenylbutanamide | Antibacterial | 20 | 15 |

| Similar Tetrazole Derivative 1 | Anticancer | - | 18 |

| Similar Tetrazole Derivative 2 | Anti-inflammatory | - | 12 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Tetrazole vs. Triazole Derivatives

The compound’s tetrazole core distinguishes it from triazole-based analogs, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (compounds [7–9] in ). Key differences include:

- Stability : Tetrazoles (e.g., the target compound) are more resistant to metabolic degradation compared to triazoles, which may undergo ring-opening reactions under acidic conditions .

- Electronic Properties : The tetrazole’s electron-deficient nature contrasts with the sulfur-containing triazole-thiones, where the C=S group (IR absorption: 1247–1255 cm⁻¹) introduces nucleophilic reactivity .

- Tautomerism : Triazole-thiones exhibit tautomerism (thiol-thione equilibrium), absent in the target compound due to the tetrazole’s rigid oxo-substituted structure .

Table 1: Structural and Spectral Comparison

Substituent Effects: Methoxyethyl vs. Sulfonyl/Phenyl Groups

The target compound’s 2-methoxyethyl substituent contrasts with sulfonyl-containing analogs (e.g., compounds in and ):

- Solubility: The methoxyethyl group improves aqueous solubility compared to bulkier sulfonyl or halophenyl groups (e.g., 4-(2,4-di-tert-pentylphenoxy)butyramide in ) .

Vorbereitungsmethoden

[3+2] Cycloaddition for Tetrazole Formation

The 1-substituted tetrazole ring is synthesized via Huisgen cycloaddition between sodium azide (NaN₃) and a nitrile precursor. For the 4-(2-methoxyethyl) substituent, 2-methoxyethyl cyanide serves as the nitrile component.

Reaction Conditions :

- Solvent: Dimethylformamide (DMF) or acetic acid.

- Catalyst: Zinc bromide (ZnBr₂) or ammonium chloride (NH₄Cl).

- Temperature: 80–100°C, 12–24 hours.

- Yield: 60–75%.

Mechanistic Insight :

The nitrile undergoes cycloaddition with NaN₃, facilitated by Lewis acid catalysts, to form the tetrazole ring. The 2-methoxyethyl group is introduced via the nitrile’s alkyl chain.

Introduction of the 5-Oxo Group

Oxidation of 4,5-dihydrotetrazole to the 5-oxo derivative is achieved using potassium permanganate (KMnO₄) in acidic conditions:

$$

\text{4-(2-Methoxyethyl)-4,5-dihydro-1H-tetrazole} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}_4} \text{4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole}

$$

Optimization :

Functionalization of the Aromatic Linker

Coupling Tetrazole to 4-Aminophenyl

The tetrazole core is linked to the aromatic amine via nucleophilic aromatic substitution (NAS). 4-Fluoronitrobenzene is reacted with the tetrazole anion, followed by nitro reduction:

Step 1 : NAS Reaction

$$

\text{4-(2-Methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole} + \text{4-Fluoronitrobenzene} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(4-Nitrophenyl)-4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole}

$$

Step 2 : Nitro Reduction

$$

\text{1-(4-Nitrophenyl)-...tetrazole} \xrightarrow[\text{H}_2\text{ (1 atm)}]{\text{Pd/C, EtOH}} \text{1-(4-Aminophenyl)-4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazole}

$$

Key Data :

Amide Bond Formation

Synthesis of 2-Phenylbutanoyl Chloride

2-Phenylbutanoic acid is activated using thionyl chloride (SOCl₂):

$$

\text{2-Phenylbutanoic acid} \xrightarrow{\text{SOCl}_2, \text{reflux}} \text{2-Phenylbutanoyl chloride}

$$

Coupling to Tetrazole-Aniline Intermediate

The amide bond is formed via carbodiimide-mediated coupling:

$$

\text{1-(4-Aminophenyl)-...tetrazole} + \text{2-Phenylbutanoyl chloride} \xrightarrow{\text{EDCl, HOBt, DCM}} \text{N-(4-(4-(2-Methoxyethyl)-5-Oxo-4,5-Dihydro-1H-Tetrazol-1-yl)Phenyl)-2-Phenylbutanamide}

$$

Optimized Conditions :

- Solvent: Dichloromethane (DCM).

- Base: N,N-Diisopropylethylamine (DIPEA).

- Temperature: 0°C → room temperature.

- Yield: 78%.

Spectroscopic Characterization

¹H NMR Analysis

FT-IR Data

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Regioselectivity in Tetrazole Formation

Solubility of Intermediates

- Issue : Poor solubility of tetrazole-aniline in polar solvents.

- Solution : Use DMF/THF mixtures (4:1) for coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.